molecular formula C14H16N2O3 B1637112 Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 187998-66-9

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1637112
CAS No.: 187998-66-9
M. Wt: 260.29 g/mol
InChI Key: APRSCISRACOKII-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The compound ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate is systematically named according to IUPAC rules as follows:

  • Root structure : Pyrazole (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).
  • Substituents :
    • Position 1 : 4-Methoxyphenyl group (a benzene ring substituted with a methoxy group at the para position).
    • Position 4 : Ethyl carboxylate group (-COOCH₂CH₃).
    • Position 5 : Methyl group (-CH₃).

The molecular formula is C₁₄H₁₆N₂O₃ , corresponding to a molecular weight of 260.29 g/mol .

Crystallographic and Spectroscopic Elucidation

X-ray Diffraction Analysis of Crystal Packing

X-ray diffraction (XRD) studies provide critical insights into the crystalline arrangement of this compound. While direct data for This compound are limited, analogous pyrazole derivatives exhibit triclinic crystal systems with space group P-1 . Key crystallographic parameters for related structures include:

Parameter Value
Unit cell axes a = 10.5986(5) Å
b = 11.5298(5) Å
c = 13.5386(6) Å
Angles α = 102.694(1)°
β = 102.999(1)°
γ = 108.918(1)°
Volume 1446.03(11) ų
Z (molecules/unit) 4

The crystal packing is stabilized by van der Waals interactions and C–H···O hydrogen bonds between the methoxy oxygen and adjacent aromatic protons .

Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting

NMR spectroscopy confirms the molecular structure through distinct proton and carbon environments:

¹H NMR (400 MHz, CDCl₃) :
Signal (δ, ppm) Multiplicity Integration Assignment
1.35 Triplet 3H CH₃ (ethyl group)
2.58 Singlet 3H CH₃ (pyrazole C5)
3.86 Singlet 3H OCH₃ (methoxy group)
4.32 Quartet 2H CH₂ (ethyl group)
6.93–7.01 Doublet 2H Aromatic H (C3', C5')
7.25–7.33 Doublet 2H Aromatic H (C2', C6')
8.12 Singlet 1H Pyrazole H (C3)
¹³C NMR (100 MHz, CDCl₃) :
Signal (δ, ppm) Assignment
14.2 CH₃ (ethyl group)
21.5 CH₃ (pyrazole C5)
55.6 OCH₃ (methoxy group)
61.8 CH₂ (ethyl group)
114.2–160.1 Aromatic and pyrazole C
165.4 C=O (ester carbonyl)

The para-substituted methoxyphenyl group produces characteristic doublets in the aromatic region (δ 6.93–7.33 ppm), while the ethyl ester moiety is identified by its quartet (δ 4.32 ppm) and triplet (δ 1.35 ppm) .

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals the following fragmentation pathways for the molecular ion [M+H]⁺ at m/z 261.1234 :

m/z Fragment Ion Proposed Structure
261.1234 [M+H]⁺ Intact molecular ion
215.0942 [M+H–C₂H₅O]⁺ Loss of ethoxy group
187.0993 [M+H–COOC₂H₅]⁺ Loss of ethyl carboxylate
160.0755 [C₁₀H₁₀NO]⁺ Methoxyphenyl fragment

The base peak at m/z 215.0942 corresponds to the loss of the ethoxy group (–OC₂H₅), while the ion at m/z 160.0755 arises from cleavage of the pyrazole ring and retention of the methoxyphenyl moiety .

Properties

IUPAC Name

ethyl 1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-15-16(10(13)2)11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRSCISRACOKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187998-66-9
Record name ETHYL 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Iodine-Promoted Cyclization

A regioselective approach employs oxamic acid thiohydrazide and ethyl 3-oxo-3-(4-methoxyphenyl)propanoate. The reaction proceeds in ethanol with p-toluenesulfonic acid as a catalyst, followed by iodine-mediated cyclization at 40°C for 3 hours.
Reaction Conditions :

  • Reactants : Oxamic acid thiohydrazide (1.0 mmol), ethyl 3-oxo-3-(4-methoxyphenyl)propanoate (1.3 mmol), iodine (1.0 mmol).
  • Catalyst : p-Toluenesulfonic acid (10 mol%).
  • Solvent : Ethanol (5 mL).
  • Yield : 83%.

Mechanism :

  • Thiohydrazide reacts with the 1,3-dicarbonyl compound to form a hydrozone intermediate.
  • Iodine promotes cyclization via electrophilic aromatic substitution, yielding the pyrazole core.

Advantages :

  • High regioselectivity for the 1,4-disubstituted pyrazole.
  • Mild conditions avoid harsh reagents.

Alkylation of Preformed Pyrazole Cores

Dimethyl Carbonate-Mediated Methylation

A patent method describes methylating 3-ethyl-5-pyrazole carboxylic acid ethyl ester using dimethyl carbonate (DMC) and potassium carbonate.
Reaction Conditions :

  • Reactants : 3-Ethyl-5-pyrazole carboxylic acid ethyl ester (1 mol), DMC (1.2 mol).
  • Base : Potassium carbonate (1.5 mol).
  • Solvent : Diethylene glycol dimethyl ether (4–5 mol).
  • Temperature : 80–120°C, 8–12 hours.
  • Yield : 82.53–95.3% after vacuum distillation.

Optimization :

  • Polar solvents (e.g., diethylene glycol dimethyl ether) enhance reaction efficiency.
  • Excess DMC ensures complete methylation.

Chlorination-Oxidation Sequence

The intermediate 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester undergoes chlorination with HCl and H₂O₂:
Reaction Conditions :

  • Reactants : 1-Methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester (1 mol), HCl (35–40%, 1.1–1.6 mol), H₂O₂ (30–40%, 1.1–1.6 mol).
  • Solvent : Dichloroethane (11–14 mol).
  • Temperature : 50–70°C, 5–7 hours.
  • Yield : 95.2% after sodium sulfite/Na₂CO₃ washes.

Key Steps :

  • HCl protonates the pyrazole nitrogen, facilitating electrophilic chlorination.
  • H₂O₂ oxidizes intermediates, forming the 4-chloro derivative.

Hydrolysis of Ethyl Esters

Base-Catalyzed Saponification

Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate is hydrolyzed using NaOH:
Reaction Conditions :

  • Reactants : Ethyl ester (3.84 mmol), NaOH (50% aqueous solution).
  • Solvent : Ethanol/water (1:1).
  • Temperature : 45°C, overnight.
  • Yield : 76% after acidification with HCl.

Purification :

  • Acidic workup (pH 2–3) precipitates the carboxylic acid.
  • Recrystallization from ethanol enhances purity.

Regiocontrolled Synthesis Using Trichloromethyl Enones

Three-Component Reaction

Trichloromethyl enones react with arylhydrazines in methanol under reflux:
Reaction Conditions :

  • Reactants : Trichloromethyl enone (1 mmol), 4-methoxyphenylhydrazine (1.2 mmol).
  • Solvent : Methanol (10 mL).
  • Temperature : Reflux (65°C), 16 hours.
  • Yield : 72–83%.

Mechanistic Insight :

  • Hydrazine attacks the β-carbon of the enone, forming a hydrazone intermediate.
  • Cyclization and methanolysis of the trichloromethyl group yield the carboxylate.

Comparative Analysis of Methods

Method Key Reactants Conditions Yield Purity
Iodine Cyclization Oxamic acid thiohydrazide, 1,3-dicarbonyl 40°C, 3 h 83% >95%
DMC Methylation 3-Ethyl-5-pyrazole ester, DMC 80–120°C, 8–12 h 95.3% 96.9%
Chlorination HCl, H₂O₂ 50–70°C, 5–7 h 95.2% 96.9%
Hydrolysis NaOH 45°C, overnight 76% >90%
Trichloromethyl Enones Trichloromethyl enone, hydrazine Reflux, 16 h 83% >95%

Advantages and Limitations :

  • Iodine Cyclization : Eco-friendly but limited to specific dicarbonyl substrates.
  • DMC Methylation : Scalable and green (avoids dimethyl sulfate) but requires high temperatures.
  • Chlorination : High yield but involves hazardous HCl/H₂O₂.
  • Hydrolysis : Simple but lower yield due to side reactions.
  • Trichloromethyl Enones : Regioselective but multi-step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include pyrazole-4-carboxylic acids, alcohols, aldehydes, and various substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview
Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural attributes make it a candidate for developing anti-inflammatory and analgesic medications.

Case Studies

  • Anti-inflammatory Research : Studies have shown that derivatives of this pyrazole compound exhibit significant anti-inflammatory activity, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .
  • Analgesic Properties : Research indicates that this compound may enhance the efficacy of analgesics by modulating pain pathways, thus providing a dual action in pain management therapies .

Agricultural Chemistry

Overview
In agricultural chemistry, this compound is explored for its potential as a pesticide or herbicide. Its effectiveness in crop protection is being evaluated to minimize environmental impacts while ensuring agricultural productivity.

Applications

  • Pesticide Development : this compound has shown promise in controlling various pests, which can lead to higher crop yields and reduced reliance on more harmful chemicals .
  • Herbicide Formulations : The compound's selective herbicidal properties are being investigated to develop formulations that target specific weed species without affecting crop growth .

Material Science

Overview
The compound is also being studied for its potential applications in material science, particularly in creating advanced materials with enhanced properties.

Properties and Applications

  • Polymer Development : this compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength, making it suitable for various industrial applications .
  • Nanocomposites : Research is ongoing into its use in nanocomposite materials, which may offer improved durability and functionality in electronic and structural applications .

Biochemical Research

Overview
In biochemical research, this compound is utilized for studying enzyme inhibition and metabolic pathways.

Research Insights

  • Enzyme Inhibition Studies : this compound has been employed to investigate its effects on specific enzymes involved in metabolic disorders, providing insights into potential therapeutic strategies .
  • Metabolic Pathway Analysis : The compound's ability to modulate metabolic pathways makes it a valuable tool for researchers exploring new drug targets for various diseases .

Cosmetic Formulations

Overview
The unique properties of this compound make it a candidate for use in cosmetic products.

Potential Benefits

  • Antioxidant Properties : Its antioxidant capabilities may enhance the efficacy of skincare formulations by protecting skin cells from oxidative stress .
  • Enhanced Product Efficacy : Incorporating this compound into cosmetic products could improve their overall effectiveness, particularly in anti-aging formulations .

Summary Table of Applications

Application AreaSpecific UsesBenefits
PharmaceuticalAnti-inflammatory drugs, analgesicsPain management, reduced inflammation
Agricultural ChemistryPesticides, herbicidesCrop protection, environmental safety
Material SciencePolymer matrices, nanocompositesEnhanced strength, thermal stability
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic disorders
Cosmetic FormulationsSkincare productsAntioxidant benefits, improved efficacy

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural differences between Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate and analogous pyrazole derivatives:

Compound Name Substituents (Pyrazole Positions) Key Functional Groups References
This compound 1: 4-methoxyphenyl; 5: methyl Ethyl carboxylate
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 1: 4-methylphenyl; 4: phenylsulfonyl; 5: phenyl Phenylsulfonyl, ethyl carboxylate
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid 1: cyclohexyl; 5: 4-methoxyphenyl Carboxylic acid (free acid)
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate 1: 3-chloropyridinyl; 5: methyl Chloropyridinyl, ethyl carboxylate
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate 1: benzothiazolyl; 5: amino Benzothiazole, amino group

Crystallographic and Analytical Data

  • Structural Validation: X-ray crystallography using SHELX software is a common method for confirming pyrazole derivatives’ structures . For instance, and provide detailed crystallographic data, confirming planar pyrazole rings and substituent orientations.
  • Stability and Impurities :

    • Pharmaceutical impurities (e.g., ) with 4-methoxyphenyl groups highlight the importance of rigorous purification. The target compound’s stability under acidic or basic conditions may require further investigation.

Biological Activity

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS No. 187998-66-9) is a compound of significant interest in various fields, including agricultural chemistry, pharmaceuticals, and material science. This article delves into its biological activities, synthesizing findings from diverse research studies.

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 260.29 g/mol
  • Melting Point : 63-65 °C
  • Boiling Point : Predicted at 374.0 °C

1. Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives exhibit substantial anti-inflammatory effects. This compound serves as a key intermediate in synthesizing anti-inflammatory drugs. In studies, compounds similar to this pyrazole demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with inhibitory rates reaching up to 85% at specific concentrations compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. A study highlighted the synthesis of novel pyrazole derivatives that showed promising activity against bacteria such as E. coli and S. aureus. The presence of specific functional groups was crucial for enhancing antimicrobial efficacy .

CompoundTarget BacteriaActivity
This compoundE. coli, S. aureusSignificant inhibition observed
Novel derivativesPseudomonas aeruginosa, Klebsiella pneumoniaeVaried effectiveness based on structure

3. Anticancer Potential

Recent advancements have positioned pyrazole compounds as potential anticancer agents. This compound and its derivatives were tested against various cancer cell lines. For instance, compounds derived from this structure showed cytotoxic effects with IC50 values in the micromolar range, indicating their potential in cancer therapy .

Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46042.30
Hep-23.25

Agricultural Chemistry

This compound is explored for its potential as a pesticide or herbicide, aiming to provide effective crop protection while minimizing environmental impact .

Material Science

In material science, this compound is investigated for its properties in developing advanced materials, particularly polymers with enhanced thermal stability and mechanical strength .

Cosmetic Formulations

The unique properties of this pyrazole derivative make it a candidate for skincare products, potentially offering antioxidant benefits and improving product efficacy .

Q & A

Q. What are the established synthetic routes for Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines. For example, analogous pyrazole derivatives are prepared by reacting ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and arylhydrazines (e.g., 4-methoxyphenylhydrazine) under reflux conditions. Hydrolysis of the ester group (e.g., using NaOH) yields carboxylic acid derivatives for further functionalization .

Reagents Conditions Yield Reference
Ethyl acetoacetate, DMF-DMA, arylhydrazineReflux in ethanol, 12–24 hrs60–75%
NaOH hydrolysisAqueous, room temperature85–90%

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, the 4-methoxyphenyl group shows distinct singlet peaks for methoxy protons (~δ 3.8 ppm) and deshielded aromatic protons.
  • FT-IR : Carboxylate C=O stretches appear at ~1700 cm⁻¹, while pyrazole ring vibrations occur near 1600 cm⁻¹ .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 275 for the ester derivative) .

Q. How is X-ray crystallography applied to confirm its molecular structure?

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. For example, the pyrazole ring in analogous compounds exhibits typical bond lengths of ~1.33–1.38 Å (C-N) and 1.40–1.45 Å (C-C). The 4-methoxyphenyl group often adopts a planar conformation relative to the pyrazole core, stabilized by π-π interactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or intermolecular interactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level model electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions. For instance, Fukui indices identify nucleophilic/electrophilic sites, while Hirshfeld surface analysis quantifies hydrogen bonding (e.g., O–H···O interactions in carboxylate derivatives) .

Parameter Value Implication
HOMO-LUMO gap~4.5 eVIndicates moderate chemical stability
Fukui electrophilicityHighest at C-5 positionGuides derivatization strategies

Q. What strategies resolve contradictions in crystallographic data refinement?

Discrepancies in thermal parameters or occupancy factors are addressed using software like SHELXL . For example:

  • Apply TWIN/BASF commands for twinned crystals.
  • Use ISOR restraints to mitigate anisotropic displacement errors. Validation tools (e.g., PLATON) check for missed symmetry or hydrogen bonding inconsistencies .

Q. How are structure-activity relationships (SAR) studied for pharmacological applications?

Derivatives are tested for bioactivity (e.g., antimicrobial assays) by modifying substituents:

  • 4-Methoxyphenyl : Enhances lipophilicity and membrane penetration.
  • Carboxylate group : Critical for hydrogen bonding with target enzymes. IC₅₀ values from enzyme inhibition assays (e.g., COX-2) correlate with electron-withdrawing substituents at the pyrazole C-4 position .

Q. What methodologies analyze hydrogen bonding networks in crystal packing?

Graph set analysis (Etter’s notation) categorizes hydrogen bonds into motifs like D (onor) and A (cceptor). For example, R₂²(8) motifs in carboxylate derivatives indicate dimeric O–H···O interactions, stabilizing the crystal lattice .

Methodological Considerations

  • Data Contradiction Analysis : Conflicting NMR vs. XRD data (e.g., rotational barriers of methoxy groups) are resolved via variable-temperature NMR or DFT-based conformational sampling .
  • High-Throughput Crystallography : Automated pipelines (e.g., SHELXC/D/E) enable rapid phasing and refinement for polymorph screening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.